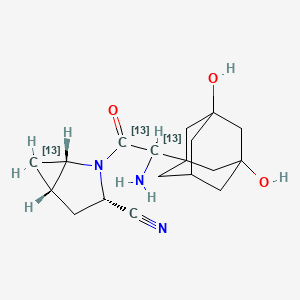
Hydroxy Saxagliptin-13C3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy Saxagliptin-13C3 is a labeled compound of saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the management of type 2 diabetes mellitus. The compound is characterized by the incorporation of three carbon-13 isotopes, which makes it useful in various scientific research applications, particularly in pharmacokinetic and pharmacodynamic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Saxagliptin-13C3 involves several key steps, starting from the preparation of saxagliptin intermediates. One common method includes the coupling of two amino acid derivatives in the presence of a coupling reagent, followed by dehydration and deprotection steps . The incorporation of carbon-13 isotopes is typically achieved through the use of labeled starting materials or reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This often involves the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxy Saxagliptin-13C3 undergoes various chemical reactions, including:
Oxidation: Conversion to oxo derivatives.
Reduction: Formation of reduced metabolites.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve nucleophilic substitution reactions using reagents like sodium azide or halides.
Major Products
The major products formed from these reactions include various metabolites and derivatives of this compound, which are often studied for their pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Hydroxy Saxagliptin-13C3 is extensively used in scientific research, including:
Wirkmechanismus
Hydroxy Saxagliptin-13C3 exerts its effects by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the compound increases the levels of active incretins, thereby enhancing insulin secretion and reducing glucagon release in a glucose-dependent manner . This mechanism helps improve glycemic control in patients with type 2 diabetes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Saxagliptin: The parent compound, also a DPP-4 inhibitor.
5-Hydroxy Saxagliptin: A major metabolite of saxagliptin with similar but less potent DPP-4 inhibitory activity.
Dapagliflozin: Another antidiabetic agent, though it works through a different mechanism by inhibiting sodium-glucose co-transporter 2 (SGLT2).
Uniqueness
Hydroxy Saxagliptin-13C3 is unique due to its labeled carbon-13 isotopes, which make it particularly valuable in research settings for tracing metabolic pathways and studying the pharmacokinetics and pharmacodynamics of saxagliptin and its metabolites .
Eigenschaften
Molekularformel |
C18H25N3O3 |
|---|---|
Molekulargewicht |
334.39 g/mol |
IUPAC-Name |
(1S,3S,5S)-2-[2-amino-2-(3,5-dihydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile |
InChI |
InChI=1S/C18H25N3O3/c19-6-12-1-11-2-13(11)21(12)15(22)14(20)16-3-10-4-17(23,7-16)9-18(24,5-10)8-16/h10-14,23-24H,1-5,7-9,20H2/t10?,11-,12+,13+,14?,16?,17?,18?/m1/s1/i2+1,14+1,15+1 |
InChI-Schlüssel |
GAWUJFVQGSLSSZ-MXWQJFLCSA-N |
Isomerische SMILES |
C1[C@@H]2[13CH2][C@@H]2N([C@@H]1C#N)[13C](=O)[13CH](C34CC5CC(C3)(CC(C5)(C4)O)O)N |
Kanonische SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-1,1'-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole](/img/structure/B13438077.png)

![Acetyl-4-chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438080.png)

![3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B13438112.png)

![2,4,6-Trichloro-8-(1-piperidinyl)-pyrimido[5,4-d]pyrimidine](/img/structure/B13438121.png)
![1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one](/img/structure/B13438123.png)
![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R)-3-methoxy-4-oxocyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13438124.png)





